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Compound of Interest

Compound Name: Calcium sulfide

Cat. No.: B213195 Get Quote

An In-depth Technical Guide to the Electronic Band Structure of Calcium Sulfide (CaS)

Introduction
Calcium Sulfide (CaS) is an inorganic compound that crystallizes in a cubic rock-salt structure.

[1] As a wide-band-gap semiconductor, CaS has garnered interest for its applications in

optoelectronic devices, phosphors, and as a potential material for deep-ultraviolet to visible

light modulation.[2][3] A thorough understanding of its electronic band structure is fundamental

to harnessing its properties for technological advancements. This guide provides a detailed

examination of the electronic characteristics of CaS, intended for researchers and

professionals in materials science and semiconductor physics.

Crystal and Electronic Structure
Crystal Structure
CaS adopts the rock salt (halite) crystal structure, which is characteristic of many alkaline earth

chalcogenides.[1][3] In this structure, each calcium (Ca²⁺) ion is octahedrally coordinated to six

sulfur (S²⁻) ions, and conversely, each sulfur ion is octahedrally coordinated to six calcium ions.

[3] The bonding is highly ionic, resulting from a complete electron transfer from calcium to

sulfur.[3] This arrangement belongs to the cubic lattice system with the space group Fm-3m.[3]

[4]
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Property Value Reference

Crystal System Cubic [4]

Space Group Fm-3m [3][4]

International Number 225 [4]

Lattice Constant (a) 5.6908 Å (569.08 pm) [3]

Molar Mass 72.143 g/mol [1]

Density 2.59 g/cm³ [1]

Table 1: Crystallographic Data for Calcium Sulfide (CaS).

Electronic Band Structure and Band Gap
The electronic band structure of a solid describes the ranges of energy that an electron is

allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). For

CaS, the valence band is primarily formed from the S 3p states, while the conduction band is

mainly composed of Ca 3d states.[2]

A critical feature of any semiconductor is its band gap (E_g), which is the energy difference

between the top of the valence band and the bottom of the conduction band.[5] The nature of

this gap can be either "direct" or "indirect". In a direct band gap, the maximum energy of the

valence band and the minimum energy of the conduction band occur at the same crystal

momentum (k-vector).[5][6] In an indirect band gap, they occur at different k-vectors.[6] This

distinction is crucial for optoelectronic applications, as direct band gap materials are generally

much more efficient at emitting light.[5]

First-principles calculations and experimental evidence suggest that at ambient pressure, CaS

is a direct band gap semiconductor. However, it undergoes a pressure-induced transition to an

indirect band gap semiconductor.[2] The band gap narrows significantly under pressure,

decreasing from an initial value of 3.51 eV to 1.18 eV at 50 GPa.[2]
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Method Band Gap (eV) Type Reference

UV-Visible

Spectroscopy

(Optical)

~4.4 - [3]

First-Principles

Calculations (GLLB-

SC)

4.31 (Quasi-Particle

Gap)
Indirect (Γ-X) [4]

First-Principles

Calculations (at 0

GPa)

3.51 Direct [2]

First-Principles

Calculations (at

transition pressure)

~0.61 Indirect [7]

Table 2: Reported Band Gap Values for Calcium Sulfide (CaS).

Density of States (DOS)
The density of states (DOS) describes the number of available electronic states per unit energy

interval.[8][9] For CaS, the DOS analysis reveals that the upper valence band is dominated by

S 3p orbitals, while the lower conduction band is primarily composed of Ca 3d orbitals.[2] A

high density of states at a particular energy level indicates that there are many available states

for electrons to occupy.[8]

Effective Mass
In solid-state physics, the effective mass (m*) is the mass that an electron or hole seems to

have when responding to external forces in a crystal lattice.[10] It is determined by the

curvature of the energy band; a sharper curvature corresponds to a smaller effective mass. The

effective mass is a crucial parameter that influences carrier mobility and transport properties.

For electrons at the bottom of the conduction band and holes at the top of the valence band,

the effective mass can be significantly different from the rest mass of a free electron.[10]

Methodologies for Band Structure Determination
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The electronic band structure of materials like CaS is investigated through a combination of

experimental measurements and theoretical calculations.

Experimental Protocols
3.1.1 Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: This technique measures the absorption of light in the ultraviolet and visible

regions of the electromagnetic spectrum. When a photon with energy greater than or equal

to the band gap strikes the semiconductor, it can excite an electron from the valence band to

the conduction band, resulting in an absorption of light.[3]

Methodology:

A thin film or a dispersed powder sample of CaS is prepared.

The sample is placed in a UV-Vis spectrophotometer.

Light of varying wavelengths is passed through the sample, and the absorbance is

measured.

The optical band gap is determined by analyzing the absorption spectrum. A Tauc plot is

commonly used, where (αhν)² is plotted against photon energy (hν) for a direct band gap

semiconductor, and (αhν)¹/² is plotted against hν for an indirect band gap.[11] The band

gap energy is found by extrapolating the linear portion of the plot to the energy axis.[11]

3.1.2 X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the

elemental composition, empirical formula, chemical state, and electronic state of the

elements within a material. It works by irradiating the material with a beam of X-rays while

simultaneously measuring the kinetic energy and number of electrons that escape from the

top 1 to 10 nm of the material being analyzed.

Methodology:

The CaS sample is placed in an ultra-high vacuum chamber.
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The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

Photoemitted electrons are collected by an electron energy analyzer.

The binding energy of the electrons is calculated from their kinetic energy. The resulting

spectrum shows peaks corresponding to the core-level electrons of the constituent atoms

(e.g., Ca 2p and S 2p), providing information about their chemical states.[3] The valence

band region can also be analyzed to gain insight into the occupied density of states.

Theoretical Protocols
3.2.1 Density Functional Theory (DFT)

Principle: DFT is a computational quantum mechanical modeling method used to investigate

the electronic structure of many-body systems.[12] It is based on the theorem that the

properties of a many-electron system can be determined by using functionals of the spatially

dependent electron density. DFT calculations are used to predict the band structure, density

of states, and other electronic properties from first principles, without requiring experimental

input.[12]

Methodology:

The crystal structure of CaS (lattice parameters and atomic positions) is defined as the

input.

An appropriate exchange-correlation functional is chosen (e.g., Local Density

Approximation - LDA, Generalized Gradient Approximation - GGA, or more advanced

hybrid functionals like HSE06 or GLLB-SC). The choice of functional can significantly

impact the accuracy of the calculated band gap.[13][14]

The Schrödinger-like Kohn-Sham equations are solved self-consistently to obtain the

ground-state electron density and the effective potential.

The electronic band structure is then calculated along high-symmetry directions in the first

Brillouin zone.

Post-processing is performed to plot the band structure and calculate the density of states.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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